N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE
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Overview
Description
N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE is a synthetic organic compound that features a tetraazole ring and a pyridine moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the Tetraazole and Pyridine Rings: This step involves the use of coupling reagents such as EDCI or DCC to form the final compound.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the nitrogen atoms in the tetraazole ring.
Reduction: Reduction reactions can target the pyridine ring or the tetraazole ring.
Substitution: Both the pyridine and tetraazole rings can undergo substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE would depend on its specific biological target. Generally, compounds with tetraazole and pyridine structures can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(2-PYRIDYLMETHYL)AMINE
- N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(4-PYRIDYLMETHYL)AMINE
Uniqueness
The unique combination of the butyl group, tetraazole ring, and pyridine moiety in N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
723753-83-1 |
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Molecular Formula |
C11H16N6 |
Molecular Weight |
232.29g/mol |
IUPAC Name |
1-butyl-N-(pyridin-3-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C11H16N6/c1-2-3-7-17-11(14-15-16-17)13-9-10-5-4-6-12-8-10/h4-6,8H,2-3,7,9H2,1H3,(H,13,14,16) |
InChI Key |
AWTWWUCCKVSEDA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CN=CC=C2 |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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